molecular formula C8H6N4O3 B13175104 7-Hydroxy-4-methylpteridine-6-carboxylic acid

7-Hydroxy-4-methylpteridine-6-carboxylic acid

Cat. No.: B13175104
M. Wt: 206.16 g/mol
InChI Key: VPTWDUMSZHXUAG-UHFFFAOYSA-N
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Description

7-Hydroxy-4-methylpteridine-6-carboxylic acid is a pteridine derivative. Pteridines are aromatic heterocyclic compounds consisting of fused pyrimidine and pyrazine rings, and are known for their significant role in various biological processes . This compound is primarily valued in research for its potential to act as a ligand in coordination chemistry. Studies on closely related pteridine-carboxylate compounds have shown their ability to form stable, structurally characterized complexes with metal ions such as Cobalt (Co²⁺) , Nickel (Ni²⁺) , and Copper (Cu²⁺) . In these complexes, the pteridine ligand often adopts a tridentate binding mode, coordinating to the metal center through its carboxylate and ring nitrogen atoms to form chelate rings . Such metal-pteridine complexes are of great interest for mimicking the active sites of metalloenzymes that naturally use a pterin cofactor, thereby providing models to study electron-transfer processes and enzymatic mechanisms . Furthermore, the pteridine scaffold is recognized in medicinal chemistry research for its diverse pharmacological potential, making it a privileged structure in the development of new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H6N4O3

Molecular Weight

206.16 g/mol

IUPAC Name

4-methyl-7-oxo-8H-pteridine-6-carboxylic acid

InChI

InChI=1S/C8H6N4O3/c1-3-4-6(10-2-9-3)12-7(13)5(11-4)8(14)15/h2H,1H3,(H,14,15)(H,9,10,12,13)

InChI Key

VPTWDUMSZHXUAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=N1)NC(=O)C(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-methylpteridine-6-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and formaldehyde. The reaction is carried out under reflux conditions, leading to the formation of the desired pteridine derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-4-methylpteridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pteridine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-6-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

7-Hydroxy-4-methylpteridine-6-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing other pteridine derivatives, which are valuable in studying chemical reactivity and properties.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways involving pteridines.

    Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to biologically active pteridines.

    Industry: It finds applications in developing fluorescent probes and dyes, owing to its unique optical properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-methylpteridine-6-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activities, which can impact metabolic processes and cellular functions.

Comparison with Similar Compounds

Core Structural Differences

The pteridine core distinguishes 7-hydroxy-4-methylpteridine-6-carboxylic acid from other heterocyclic compounds:

  • Pteridine vs. Quinoline/Pyridine: Pteridine (two fused six-membered rings with four nitrogens) exhibits greater polarity and hydrogen-bonding capacity compared to quinoline (one benzene fused with pyridine) or pyridine (single six-membered ring with one nitrogen). This influences solubility and interactions with biological targets .
  • Pteridine vs. Pyrimidine : Pyrimidine (six-membered ring with two nitrogens) lacks the bicyclic structure of pteridine but shares nitrogen-rich aromaticity, affecting electronic properties and reactivity .

Substituent Effects

Key substituents (hydroxy, methyl, carboxylic acid) modulate physicochemical and biological properties:

Compound Name Core Structure Substituents Molecular Formula Notable Properties/Activities
This compound Pteridine 7-OH, 4-CH₃, 6-COOH C₉H₇N₅O₃ High polarity due to multiple H-bond donors/acceptors; potential enzyme inhibition
2-Amino-8-methyl-4-oxo-3,4,7,8-tetrahydropteridine-6-carboxylic acid Pteridine (partially saturated) 2-NH₂, 8-CH₃, 4-O, 6-COOH C₈H₉N₅O₃ Reduced aromaticity from saturation; likely lower metabolic stability
6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid Pyrimidine 6-OH, 2-C₆H₅, 4-COOH C₁₁H₈N₂O₃ Increased lipophilicity from phenyl group; possible kinase inhibition
7-Methoxyquinoline-4-carboxylic acid Quinoline 7-OCH₃, 4-COOH C₁₁H₉NO₃ Methoxy group enhances membrane permeability; antimicrobial activity inferred
2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid Pyridine 2-NH-C₃H₅, 6-CH₃, 4-COOH C₁₀H₁₂N₂O₂ Cyclopropylamino group may confer metabolic resistance; potential CNS activity

Physicochemical Properties

  • Solubility : Carboxylic acid and hydroxy groups enhance aqueous solubility. However, lipophilic substituents (e.g., phenyl in 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid) reduce solubility compared to the target compound .
  • Acidity: The 7-hydroxy group in the target compound likely has a pKa ~8–10, similar to phenolic OH groups, while the carboxylic acid (pKa ~2–4) is more acidic than methoxy or methyl substituents in analogs .

Biological Activity

7-Hydroxy-4-methylpteridine-6-carboxylic acid (often abbreviated as 7-HMPCA) is a heterocyclic compound belonging to the pteridine family. This compound has garnered attention due to its diverse biological activities, particularly in biochemical pathways involving pteridines. The structural characteristics of 7-HMPCA, including hydroxyl and carboxylic groups, are crucial for its biological interactions, influencing various metabolic processes.

PropertyValue
Molecular Formula C8H6N4O3
Molecular Weight 206.16 g/mol
IUPAC Name 4-methyl-7-oxo-8H-pteridine-6-carboxylic acid
InChI Key VPTWDUMSZHXUAG-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NC=N1)NC(=O)C(=N2)C(=O)O

The biological activity of 7-HMPCA primarily involves its interaction with specific molecular targets within cells. The hydroxyl and carboxylic acid functional groups facilitate binding to enzymes and receptors, thereby modulating enzyme activities that affect metabolic pathways and cellular functions.

Research indicates that 7-HMPCA can influence several biochemical processes, including:

  • Enzyme Modulation: The compound has been shown to affect the activity of various enzymes involved in metabolic pathways.
  • Cellular Signaling: It may play a role in signaling pathways that regulate cellular responses to environmental stimuli.

Case Studies and Research Findings

  • Antioxidant Activity:
    A study demonstrated that pteridine derivatives, including 7-HMPCA, exhibit significant antioxidant properties, which are beneficial in mitigating oxidative stress in cells.
  • Potential Therapeutic Applications:
    Research has explored the potential of 7-HMPCA as a therapeutic agent due to its structural similarity to other biologically active pteridines. Its application in treating diseases associated with metabolic dysregulation is under investigation.
  • Biochemical Assays:
    In biochemical assays, 7-HMPCA is utilized to study enzyme activities related to pteridine metabolism. These studies help elucidate its role in various physiological processes and disease mechanisms.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityUnique Features
7-Hydroxy-4-methylcoumarin Antibacterial and antioxidantKnown for fluorescent properties
Pteridine-6-carboxylic acid Used in biochemical researchShares structural similarities with 7-HMPCA
4-Methyl-7-oxy-glucoside coumarin Inhibits breast cancer cell proliferationExhibits unique anticancer properties

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